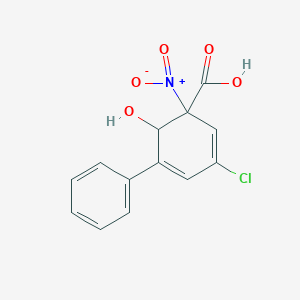![molecular formula C9H16O3 B14796065 [(E)-hex-3-enyl] 2-hydroxypropanoate](/img/structure/B14796065.png)
[(E)-hex-3-enyl] 2-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-hex-3-enyl] 2-hydroxypropanoate is an organic compound that belongs to the class of esters. It is derived from 2-hydroxypropanoic acid (commonly known as lactic acid) and (E)-hex-3-enol. This compound is known for its pleasant fruity aroma and is often used in the flavor and fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-hex-3-enyl] 2-hydroxypropanoate typically involves the esterification of (E)-hex-3-enol with 2-hydroxypropanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which increases the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
[(E)-hex-3-enyl] 2-hydroxypropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent alcohol and acid in the presence of water and an acid or base catalyst.
Oxidation: The alcohol group in the ester can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The ester can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: (E)-hex-3-enol and 2-hydroxypropanoic acid.
Oxidation: (E)-hex-3-enal or (E)-hex-3-enoic acid.
Reduction: (E)-hex-3-enol.
Applications De Recherche Scientifique
[(E)-hex-3-enyl] 2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in plant-insect interactions due to its presence in certain plant volatiles.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Widely used in the flavor and fragrance industry for its fruity aroma.
Mécanisme D'action
The mechanism of action of [(E)-hex-3-enyl] 2-hydroxypropanoate in biological systems is not well understood. it is believed to interact with olfactory receptors in the nose, leading to the perception of its fruity aroma. In chemical reactions, the ester bond can be cleaved by hydrolysis, oxidation, or reduction, leading to the formation of various products.
Comparaison Avec Des Composés Similaires
[(E)-hex-3-enyl] 2-hydroxypropanoate can be compared with other esters derived from 2-hydroxypropanoic acid, such as:
Ethyl 2-hydroxypropanoate: Known for its use as a solvent and in the production of biodegradable plastics.
Methyl 2-hydroxypropanoate: Used in the synthesis of pharmaceuticals and as a solvent.
Butyl 2-hydroxypropanoate: Used in the flavor and fragrance industry for its fruity aroma.
Propriétés
Formule moléculaire |
C9H16O3 |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
[(E)-hex-3-enyl] 2-hydroxypropanoate |
InChI |
InChI=1S/C9H16O3/c1-3-4-5-6-7-12-9(11)8(2)10/h4-5,8,10H,3,6-7H2,1-2H3/b5-4+ |
Clé InChI |
NNLLMULULOBXBY-SNAWJCMRSA-N |
SMILES isomérique |
CC/C=C/CCOC(=O)C(C)O |
SMILES canonique |
CCC=CCCOC(=O)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-fluorobenzoic acid](/img/structure/B14796000.png)
![N,N-dimethyl-3-(3-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide](/img/structure/B14796003.png)


![2-amino-N-cyclopropyl-N-[(3-methoxypyrazin-2-yl)methyl]-3-methylbutanamide](/img/structure/B14796042.png)
![2-amino-N-cyclopropyl-3-methyl-N-[(3-methylthiophen-2-yl)methyl]butanamide](/img/structure/B14796049.png)


![(6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol](/img/structure/B14796063.png)



